Cas no 2137568-85-3 (1,3-Propanediamine, N1-cyclopropyl-N3-ethyl-2,2-difluoro-N1-methyl-)

1,3-Propanediamine, N1-cyclopropyl-N3-ethyl-2,2-difluoro-N1-methyl- 化学的及び物理的性質
名前と識別子
-
- N-[3-(ethylamino)-2,2-difluoropropyl]-N-methylcyclopropanamine
- N-cyclopropyl-N'-ethyl-2,2-difluoro-N-methylpropane-1,3-diamine
- 1,3-Propanediamine, N1-cyclopropyl-N3-ethyl-2,2-difluoro-N1-methyl-
-
- インチ: 1S/C9H18F2N2/c1-3-12-6-9(10,11)7-13(2)8-4-5-8/h8,12H,3-7H2,1-2H3
- InChIKey: CHHIKVDLFQGYTC-UHFFFAOYSA-N
- ほほえんだ: FC(CNCC)(CN(C)C1CC1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 158
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 15.3
1,3-Propanediamine, N1-cyclopropyl-N3-ethyl-2,2-difluoro-N1-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-788258-0.05g |
N-[3-(ethylamino)-2,2-difluoropropyl]-N-methylcyclopropanamine |
2137568-85-3 | 95% | 0.05g |
$1247.0 | 2024-05-22 | |
Enamine | EN300-788258-0.25g |
N-[3-(ethylamino)-2,2-difluoropropyl]-N-methylcyclopropanamine |
2137568-85-3 | 95% | 0.25g |
$1366.0 | 2024-05-22 | |
Enamine | EN300-788258-5.0g |
N-[3-(ethylamino)-2,2-difluoropropyl]-N-methylcyclopropanamine |
2137568-85-3 | 95% | 5.0g |
$4309.0 | 2024-05-22 | |
Enamine | EN300-788258-0.1g |
N-[3-(ethylamino)-2,2-difluoropropyl]-N-methylcyclopropanamine |
2137568-85-3 | 95% | 0.1g |
$1307.0 | 2024-05-22 | |
Enamine | EN300-788258-2.5g |
N-[3-(ethylamino)-2,2-difluoropropyl]-N-methylcyclopropanamine |
2137568-85-3 | 95% | 2.5g |
$2912.0 | 2024-05-22 | |
Enamine | EN300-788258-10.0g |
N-[3-(ethylamino)-2,2-difluoropropyl]-N-methylcyclopropanamine |
2137568-85-3 | 95% | 10.0g |
$6390.0 | 2024-05-22 | |
Enamine | EN300-788258-1.0g |
N-[3-(ethylamino)-2,2-difluoropropyl]-N-methylcyclopropanamine |
2137568-85-3 | 95% | 1.0g |
$1485.0 | 2024-05-22 | |
Enamine | EN300-788258-0.5g |
N-[3-(ethylamino)-2,2-difluoropropyl]-N-methylcyclopropanamine |
2137568-85-3 | 95% | 0.5g |
$1426.0 | 2024-05-22 |
1,3-Propanediamine, N1-cyclopropyl-N3-ethyl-2,2-difluoro-N1-methyl- 関連文献
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
1,3-Propanediamine, N1-cyclopropyl-N3-ethyl-2,2-difluoro-N1-methyl-に関する追加情報
Introduction to 1,3-Propanediamine, N1-cyclopropyl-N3-ethyl-2,2-difluoro-N1-methyl- (CAS No. 2137568-85-3)
1,3-Propanediamine, N1-cyclopropyl-N3-ethyl-2,2-difluoro-N1-methyl-, identified by the CAS number 2137568-85-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a promising candidate for various applications in drug development and biochemical studies.
The molecular structure of 1,3-propanediamine, N1-cyclopropyl-N3-ethyl-2,2-difluoro-N1-methyl- is characterized by its intricate arrangement of functional groups. The presence of a cyclopropyl moiety at the N1 position, combined with an ethyl group at the N3 position, and the introduction of difluoro substituents at the 2,2 positions, contributes to its distinct chemical behavior. These structural features not only influence its reactivity but also play a crucial role in determining its biological activity.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The unique structural attributes of 1,3-propanediamine, N1-cyclopropyl-N3-ethyl-2,2-difluoro-N1-methyl- make it an attractive scaffold for designing molecules with potential therapeutic effects. Specifically, the difluoro groups can enhance metabolic stability and binding affinity to biological targets, which are critical factors in drug design.
One of the most compelling aspects of this compound is its potential application in the development of anticancer agents. Current research suggests that molecules with similar structural motifs can interfere with key enzymatic pathways involved in tumor growth and progression. The N-cyclopropyl and N-methyl substituents may contribute to selective binding to specific proteins or enzymes overexpressed in cancer cells, thereby minimizing side effects on healthy tissues.
Furthermore, studies have indicated that compounds containing difluoro groups often exhibit enhanced bioavailability and pharmacokinetic properties. This is particularly relevant in the context of drug development, where optimizing these parameters can significantly improve the efficacy and safety of therapeutic agents. The incorporation of such groups into 1,3-propanediamine derivatives has been shown to enhance their ability to cross biological membranes, facilitating better absorption and distribution within the body.
The synthesis of 1,3-propanediamine, N1-cyclopropyl-N3-ethyl-2,2-difluoro-N1-methyl- involves a multi-step process that requires precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as transition-metal catalysis and asymmetric synthesis have been particularly useful in constructing the complex framework of this compound. These advancements in synthetic chemistry have made it possible to produce this molecule on a scalable basis for further research and development.
In addition to its potential in oncology research, 1,3-propanediamine derivatives have also shown promise in other therapeutic areas. For instance, studies suggest that these compounds may have applications in anti-inflammatory and antimicrobial treatments. The unique interplay between the various functional groups within this molecule allows it to interact with multiple biological targets, making it a versatile tool for drug discovery.
The pharmacological evaluation of CAS No. 2137568-85-3 has been conducted using both in vitro and in vivo models. Preliminary results indicate that this compound exhibits significant activity against certain disease-related pathways without causing notable toxicity at effective doses. These findings are encouraging and warrant further investigation into its mechanisms of action.
One area of particular interest is the compound's potential as a kinase inhibitor. Kinases are enzymes that play a critical role in cell signaling pathways involved in various physiological processes, including cell growth, differentiation, and survival. By inhibiting specific kinases, it may be possible to develop treatments for diseases such as cancer, autoimmune disorders, and neurological conditions. The structural features of CAS No. 2137568-85-3, including its difluoro substituents, make it a strong candidate for developing kinase inhibitors with improved selectivity and potency.
Another promising application lies in its potential use as an intermediate in the synthesis of more complex pharmaceutical agents. The modular nature of this compound allows chemists to easily modify its structure by adding or removing functional groups, enabling the creation of novel derivatives with tailored properties. This flexibility is invaluable in drug discovery efforts aimed at identifying compounds with optimal therapeutic profiles.
The growing body of research on CAS No. 2137568-85-3 underscores its significance as a molecular scaffold for developing innovative therapeutics. As our understanding of biological systems continues to evolve, so too will our ability to harness compounds like this one for treating complex diseases. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating these findings into tangible benefits for patients worldwide.
2137568-85-3 (1,3-Propanediamine, N1-cyclopropyl-N3-ethyl-2,2-difluoro-N1-methyl-) 関連製品
- 956786-77-9([3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanol)
- 952964-66-8(N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl}acetamide)
- 1005788-30-6(5-Ethoxy-2-methyl-2H-pyrazole-3-carboxylic acid)
- 1553622-26-6(2-(Methylamino)-1-(oxan-2-yl)ethan-1-one)
- 769916-07-6(6-Bromoquinazoline-4-carboxylic acid)
- 2173637-85-7(3-{(2R,4R)-4-methoxypyrrolidin-2-ylmethoxy}pyridine)
- 1170838-54-6(4-cyclopropyl(methyl)sulfamoyl-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylbenzamide)
- 188057-47-8(2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-ethynyl-, 1,1-dimethylethyl ester, (1R,3S,4S)-)
- 2649070-82-4(3-Isocyanato-3-methyl-1-(methylsulfanyl)butane)
- 2229525-48-6(2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol)




